molecular formula C18H24N4O2 B6424182 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea CAS No. 2034374-46-2

1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea

Cat. No.: B6424182
CAS No.: 2034374-46-2
M. Wt: 328.4 g/mol
InChI Key: YCAVZYABDRERKL-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a urea linkage connecting a dimethylphenyl group and a pyrazolyl group, which is further substituted with an oxan-2-ylmethyl moiety.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[1-(oxan-2-ylmethyl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-13-6-7-15(9-14(13)2)20-18(23)21-16-10-19-22(11-16)12-17-5-3-4-8-24-17/h6-7,9-11,17H,3-5,8,12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAVZYABDRERKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CN(N=C2)CC3CCCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which can be synthesized by reacting 3,4-dimethylphenylhydrazine with ethyl acetoacetate under reflux conditions . The resulting pyrazole intermediate is then reacted with oxan-2-ylmethyl chloride in the presence of a base to introduce the oxan-2-ylmethyl group. Finally, the urea linkage is formed by reacting the substituted pyrazole with an isocyanate derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-2-ylmethyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-5-yl}urea: Similar structure but with a different substitution pattern on the pyrazole ring.

    1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-3-yl}urea: Another isomer with the pyrazole ring substitution at a different position.

Uniqueness

1-(3,4-dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness can be leveraged in designing compounds with targeted activities for specific applications.

Biological Activity

1-(3,4-Dimethylphenyl)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}urea is a compound of interest due to its potential biological activities. This article reviews its pharmacological profiles, including mechanisms of action, biological effects, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{15}H_{20}N_{4}O_{2}

This compound features a dimethylphenyl group, a pyrazole moiety, and a urea functional group, which may contribute to its biological activity.

Research indicates that the biological activity of this compound may involve multiple pathways:

  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to induce apoptosis through the modulation of signaling pathways related to cell survival and proliferation.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, indicating potential applications in treating inflammatory diseases.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of this compound:

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammatory cytokines
AntioxidantScavenges free radicals

Study 1: Anticancer Properties

In a study published in MDPI, researchers evaluated the cytotoxic effects of various compounds similar to this compound on cancer cell lines. The results indicated that the compound exhibited significant growth inhibition, particularly against breast cancer cells (IC50 < 10 µM) .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that treatment with this compound reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophages stimulated with LPS. This suggests a mechanism through which the compound could be utilized for inflammatory conditions .

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